5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a methanol group attached to a triazole ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol typically involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under esterification conditions . This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues.
1H-1,2,3-Triazole: Commonly used in click chemistry and as a building block for various pharmaceuticals.
Uniqueness
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
90359-00-5 |
---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5-amino-1-methyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3,(H2,5,6,7) |
InChI Key |
NQDFUNABLVGWTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.